molecular formula C10H10N2 B1451720 4-(Cyclopropylamino)benzonitrile CAS No. 1019607-55-6

4-(Cyclopropylamino)benzonitrile

Cat. No. B1451720
CAS RN: 1019607-55-6
M. Wt: 158.2 g/mol
InChI Key: SHZXUUVOVQTNCK-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)benzonitrile, also known as CPAB, is a chemical compound that belongs to the class of aminobenzonitriles. It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular formula of this compound is C10H10N2 . The InChI code is 1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

High Voltage Lithium Ion Batteries

  • A study by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile, a compound similar to 4-(Cyclopropylamino)benzonitrile, as an electrolyte additive for high voltage lithium ion batteries. This additive significantly improved the cyclic stability of the battery, highlighting its potential for enhancing battery performance (Huang et al., 2014).

Fluorescence Polarity Probes

  • Cox et al. (1984) investigated the fluorescence properties of dialkylaminobenzonitriles, a group that includes compounds like this compound. They found enhanced emission in cyclodextrin solutions, suggesting these compounds could be useful as fluorescence polarity probes in aqueous solutions (Cox et al., 1984).

Benzonitrile Synthesis

  • Jia and Wang (2016) reported a novel NHC-catalyzed benzannulation protocol for assembling the benzonitrile framework, an essential structure in pharmaceuticals and agrochemicals. This method could be relevant for the synthesis of this compound and related compounds (Jia & Wang, 2016).

HIV Inhibitors

  • Liu et al. (2014) synthesized a series of diarylpyrimidine analogs featuring cyclopropylamino groups, like this compound. These compounds showed moderate to potent activities against wild-type HIV-1, indicating their potential use in antiviral therapies (Liu et al., 2014).

Corrosion Inhibition

  • Chaouiki et al. (2018) examined the corrosion inhibition properties of benzonitrile derivatives for mild steel in acidic environments. Their findings suggest potential applications of benzonitrile compounds, including this compound, in protecting metals against corrosion (Chaouiki et al., 2018).

Safety and Hazards

4-(Cyclopropylamino)benzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection should be worn when handling this chemical .

properties

IUPAC Name

4-(cyclopropylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXUUVOVQTNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651420
Record name 4-(Cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019607-55-6
Record name 4-(Cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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